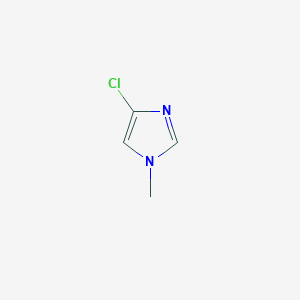
Ethyl azetidine-2-carboxylate
Vue d'ensemble
Description
Ethyl azetidine-2-carboxylate, also known as L-azetidine-2-carboxylate (L-AZC), is a non-proteinogenic cyclic amino acid and a proline analogue . It is a heterocyclic, 4-membered ring with nitrogen as its heteroatom (an azetidine), and a carboxylic acid group substituted on one of the ring carbon atoms .
Synthesis Analysis
A new and efficient route to (S)-azetidine-2-carboxylate acid (>99:9% ee) in five steps and total yield of 48% via malonic ester intermediates was established . The key step involves efficient four-membered ring formation (99%) from dimethyl (S)-(10-methyl)benzylaminomal-onate by treating with 1,2-dibromoethane (1.5 eq) and cesium carbonate (2 eq) in DMF .Molecular Structure Analysis
The high-resolution crystal structures of Ns A2CH, an enzyme that hydrolyzes L-AZC, in the form of apo- and covalent complexes with the reaction intermediate have been determined . Detailed biochemical, structural, and computational studies provide the molecular mechanism of the substrate and stereoselectivity of Ns A2CH .Chemical Reactions Analysis
The enzyme Ns A2CH has high substrate and stereospecificity for the hydrolysis of L-AZC . The hydrolysis on the ring opening of L-AZC has an effective practical detoxification function .Applications De Recherche Scientifique
Ion Transport and Protein Synthesis
Azetidine 2-carboxylic acid (AZ), a structural analog of proline, has been studied for its effects on ion transport and protein synthesis. Pitman et al. (1977) found that AZ can inhibit the release of ions to the xylem of excised roots in barley, suggesting an impact on ion movement across the root to the xylem without inhibiting hydraulic conductivity (Pitman, Wildes, Schaefer, & Wellfare, 1977). This effect differs from those caused by other substances like p-fluorophenylalanine, cycloheximide, and abscisic acid.
Radiosensitization in Hepatoma Cells
Azetidine-2-carboxylic acid has been identified as a potent sensitizer for both hyperthermia and ionizing radiation. van Rijn et al. (1999) observed enhanced cell killing in hepatoma cells treated with azetidine and exposed to X-rays, suggesting potential applications in cancer treatment (van Rijn, van den Berg, & van der Mast, 1999).
Collagen Synthesis and Structural Integrity
In the study of collagen synthesis, Lane et al. (1971) demonstrated that azetidine-2-carboxylic acid can arrest collagen accumulation in chick embryos. The analogue, when incorporated into collagen, hinders its normal extrusion from cells, leading to a decrease in collagen content and an increase in embryonic fragility (Lane, Dehm, & Prockop, 1971).
Dietary Exposure and Toxicity
Rubenstein et al. (2006, 2009) investigated the presence of azetidine-2-carboxylic acid in garden beets and its potential implications for human health. They found that this compound, due to its structural similarity to proline, can be misincorporated into proteins, possibly leading to protein misfolding and toxicity (Rubenstein et al., 2006). The presence of azetidine-2-carboxylic acid in the food chain, especially in sugar beet byproducts used as livestock feed, highlights its potential role in human and animal health (Rubenstein et al., 2009).
Liver Fibrosis and Collagen Formation
Rojkind (1973) explored the role of azetidine-2-carboxylic acid in liver fibrosis, finding that it can ameliorate hepatic cirrhosis in rats by reducing collagen formation in the liver (Rojkind, 1973).
Proline Metabolism and Protein Conformation
Verbruggen, van Montagu, and Messens (1992) synthesized a tritiated form of azetidine-2-carboxylic acid to study proline metabolism and protein conformation, signifying its importance in biochemical research (Verbruggen, van Montagu, & Messens, 1992).
Inhibition of Enzyme Induction
Hewitt and Notton (1967) investigated the effect of azetidine-2-carboxylic acid on the induction of nitrate reductase in plants, revealing its potential to inhibit specific enzyme inductions (Hewitt & Notton, 1967).
Synthesis of Novel Proline Analogues
Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, highlighting the chemical versatility of azetidine-2-carboxylic acid derivatives (Soriano, Podraza, & Cromwell, 1980).
Pro-Inflammatory and Pro-Apoptotic Effects
Piper et al. (2022) studied the pro-inflammatory and pro-apoptotic effects of azetidine-2-carboxylic acid on microglial cells, indicating its significant impact on cellular responses (Piper, Jansen, Broome, Rodgers, Musumeci, & Castorina, 2022).
Seedling Growth Inhibition
Fowden (1963) found that azetidine-2-carboxylic acid could inhibit the growth of seedlings, particularly in mung beans, by being incorporated into plant proteins in place of proline (Fowden, 1963).
Medicinal Chemistry and Drug Design
In medicinal chemistry, Bach et al. (2013) discussed the synthesis and application of ethyl 6-aminonicotinate acyl sulfonamides, where azetidines showed potent antagonism of the P2Y12 receptor, useful in antithrombotic drug development (Bach et al., 2013).
Heat Shock Response
van Rijn et al. (2000) explored the heat shock response in cells treated with azetidine-2-carboxylic acid, finding that it causes a progressive thermosensitization and influences the synthesis of heat shock proteins (van Rijn, Wiegant, van den Berg, & van Wijk, 2000).
Discovery of S1P Receptor Modulators
Pan et al. (2013) reported the discovery of BAF312 (Siponimod), a potent and selective modulator of the S1P receptor, showcasing the application of azetidine derivatives in the design of new therapeutic agents (Pan et al., 2013).
Resistance Mechanism in Plant Cells
Cella, Parisi, and Nielsen (1982) investigated the resistance mechanism of a carrot cell line to azetidine-2-carboxylic acid, highlighting its role in understanding cellular responses to toxic substances (Cella, Parisi, & Nielsen, 1982).
Mécanisme D'action
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
ethyl azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZVXJXZJXWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551929 | |
| Record name | Ethyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azetidine-2-carboxylate | |
CAS RN |
766483-76-5 | |
| Record name | Ethyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)






